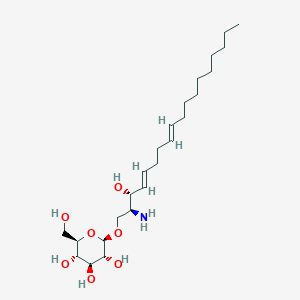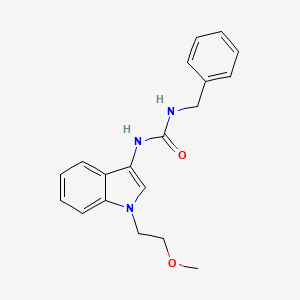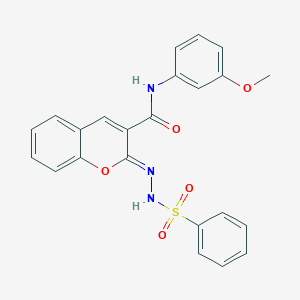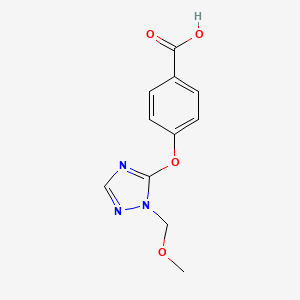![molecular formula C17H20N2OS2 B2568444 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034294-23-8](/img/structure/B2568444.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.48. The purity is usually 95%.
BenchChem offers high-quality (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Photovoltaics
This compound has garnered interest in the field of organic electronics due to its unique molecular structure. Researchers have explored its potential as a building block for organic semiconductors, particularly in organic photovoltaic devices (solar cells). The planar DTPO unit combined with other conjugated moieties can enhance charge transport and improve device performance .
PDE4B Inhibition
The compound has been investigated as a selective inhibitor of phosphodiesterase 4B (PDE4B). PDE4B plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels, which affect various cellular processes. Inhibiting PDE4B could have implications for treating inflammatory diseases, neurodegenerative disorders, and certain cancers .
Anti-Mitotic Activity
Studies have explored the anti-mitotic properties of related compounds containing the 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-one scaffold. These derivatives exhibit promising anti-proliferative effects in cancer cells by disrupting microtubule dynamics during cell division. Further investigations are needed to understand their mechanism of action and potential therapeutic applications .
Medicinal Chemistry
Researchers have synthesized analogs and derivatives of this compound to explore their potential as novel drug candidates. The presence of both the thiophene and pyridine moieties offers opportunities for modulating biological activity. Investigations into their interactions with specific protein targets, pharmacokinetics, and toxicity profiles are ongoing .
Materials Science
The compound’s unique heterocyclic structure makes it an interesting candidate for materials science applications. Researchers have explored its use in designing functional materials, such as luminescent sensors, catalysts, and molecular switches. Its electronic properties and solubility characteristics contribute to its versatility in material design .
Biochemical Probes
Given its distinctive structure, the compound may serve as a biochemical probe for studying protein-ligand interactions. Researchers can label it with fluorescent tags or radioisotopes to investigate binding sites, receptor specificity, and cellular localization. Such probes are valuable tools in drug discovery and basic biological research .
properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c20-17(14-4-9-21-12-14)18-6-1-15(2-7-18)19-8-3-16-13(11-19)5-10-22-16/h4-5,9-10,12,15H,1-3,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVOIDUXXTJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2568361.png)




![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2568369.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]pyridine-3-carboxamide](/img/structure/B2568371.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2568372.png)



![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2568380.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2568382.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2568384.png)